molecular formula C10H9FN2 B3133789 4-(4-Fluorophenyl)-2-methyl-1H-imidazole CAS No. 399040-59-6

4-(4-Fluorophenyl)-2-methyl-1H-imidazole

Cat. No.: B3133789
CAS No.: 399040-59-6
M. Wt: 176.19 g/mol
InChI Key: YWBKDZXTYISVFV-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a fluorophenyl group attached to the imidazole ring, making it a fluorinated derivative of imidazole. The fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with glyoxal in the presence of ammonium acetate to form the imidazole ring. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The imidazole ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-2-methyl-1H-imidazole: Characterized by the presence of a fluorophenyl group.

    4-(4-Chlorophenyl)-2-methyl-1H-imidazole: Similar structure but with a chlorine atom instead of fluorine.

    4-(4-Bromophenyl)-2-methyl-1H-imidazole: Contains a bromine atom in place of fluorine.

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro and bromo analogs. These properties can enhance its biological activity and make it a valuable compound in drug development .

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-7-12-6-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBKDZXTYISVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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